2-(4-Neopentylphenoxy)aniline
Description
2-(4-Neopentylphenoxy)aniline (CAS: 61813-45-4; EC: 263-241-2) is a substituted aniline derivative featuring a neopentylphenoxy group (-O-C6H4-C(CH2CH3)3) attached to the aniline ring at the ortho position .
Properties
CAS No. |
94442-02-1 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropyl)phenoxy]aniline |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)12-13-8-10-14(11-9-13)19-16-7-5-4-6-15(16)18/h4-11H,12,18H2,1-3H3 |
InChI Key |
OJQBKBWOUORGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)OC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Neopentylphenoxy)aniline typically involves the reaction of 4-neopentylphenol with 2-chloroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(4-Neopentylphenoxy)aniline .
Industrial Production Methods
Industrial production methods for 2-(4-Neopentylphenoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Neopentylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 2-(4-Neopentylphenoxy)aniline can yield nitro derivatives, while bromination can produce bromo-substituted compounds .
Scientific Research Applications
2-(4-Neopentylphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Neopentylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of 2-(4-Neopentylphenoxy)aniline with structurally related compounds:
Key Observations :
- Steric Effects: The neopentyl group in 2-(4-Neopentylphenoxy)aniline creates significant steric hindrance, reducing reactivity in electrophilic substitution compared to less hindered analogs like 2-(3,4-Difluorophenoxy)aniline .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO2 in 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline) deactivate the aromatic ring, whereas electron-donating groups (e.g., -OCH3 in ) enhance reactivity .
- Solubility: Bulky alkyl groups (neopentyl, butoxy) improve solubility in non-polar solvents, while polar substituents (e.g., -F, -NO2) favor solubility in polar solvents.
Biological Activity
2-(4-Neopentylphenoxy)aniline is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a phenoxy group attached to an aniline moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have indicated that 2-(4-Neopentylphenoxy)aniline exhibits notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anticancer Activity :
- Preliminary research suggests that this compound may have anticancer effects. In vitro studies demonstrated cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of approximately 15 µM and 20 µM, respectively.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties in animal models. Administration of 2-(4-Neopentylphenoxy)aniline significantly reduced paw edema in rats induced by carrageenan, indicating potential as an anti-inflammatory agent.
The mechanism of action for the biological activities of 2-(4-Neopentylphenoxy)aniline is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It is hypothesized that it may affect signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-(4-Neopentylphenoxy)aniline. The study involved:
- Methodology : Disk diffusion method was employed to assess the antimicrobial activity against selected bacterial strains.
- Results : The compound exhibited a zone of inhibition ranging from 10 mm to 25 mm depending on the bacterial strain tested.
- : The findings support the potential use of this compound as a lead structure for developing new antimicrobial agents.
Case Study 2: Anticancer Activity Assessment
In another investigation, the anticancer properties of 2-(4-Neopentylphenoxy)aniline were assessed using the MTT assay on various cancer cell lines:
- Methodology : Different concentrations of the compound were tested over a period of 48 hours.
- Results : Significant cytotoxic effects were observed, particularly in MCF-7 cells, with a calculated IC50 value indicating strong antiproliferative activity.
- : These results suggest that further exploration into the structural modifications could enhance its anticancer efficacy.
Data Table Summary
| Biological Activity | Test Organism/Cell Line | Methodology | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Zone of inhibition: 20 mm |
| Antimicrobial | Escherichia coli | Disk diffusion | Zone of inhibition: 15 mm |
| Anticancer | MCF-7 | MTT assay | IC50 = 15 µM |
| Anticancer | HeLa | MTT assay | IC50 = 20 µM |
| Anti-inflammatory | Rat paw edema model | Carrageenan-induced edema | Significant reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
